molecular formula C22H24N2O B3982123 9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol

9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol

Cat. No.: B3982123
M. Wt: 332.4 g/mol
InChI Key: GUBKVNXOWWJJLD-UHFFFAOYSA-N
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Description

9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol is a complex organic compound that features a fluorenol core substituted with a 4-(4-methylpiperazin-1-yl)but-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the alkyne group yields an alkene or alkane .

Scientific Research Applications

9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)butanoic acid
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Uniqueness

Compared to similar compounds, 9-[4-(4-Methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol stands out due to its unique combination of a fluorenol core and a 4-(4-methylpiperazin-1-yl)but-2-ynyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-23-14-16-24(17-15-23)13-7-6-12-22(25)20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,25H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBKVNXOWWJJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333253
Record name 9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371955-28-1
Record name 9-[4-(4-methylpiperazin-1-yl)but-2-ynyl]fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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